N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzofuran ring, a chlorinated methoxybenzene moiety, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions . The resulting benzofuran intermediate is then subjected to further functionalization to introduce the propyl chain and the sulfonamide group.
Industrial Production Methods
Industrial production of such compounds often employs optimized synthetic routes to maximize yield and minimize by-products. This may involve the use of catalysts, such as Lewis acids, to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the methoxybenzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA or proteins, while the sulfonamide group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A furanocoumarin with phototoxic properties.
Bergapten: Another furanocoumarin used in the treatment of skin disorders.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide is unique due to its combination of a benzofuran ring, a chlorinated methoxybenzene moiety, and a sulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-23-17-9-8-14(19)12-18(17)25(21,22)20-10-4-6-15-11-13-5-2-3-7-16(13)24-15/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMOJJCXUKKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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